molecular formula C10H12F3N B13962192 2-Ethyl-4-(2,2,2-trifluoroethyl)aniline CAS No. 476335-33-8

2-Ethyl-4-(2,2,2-trifluoroethyl)aniline

Cat. No.: B13962192
CAS No.: 476335-33-8
M. Wt: 203.20 g/mol
InChI Key: AFBGWBBIHPVMEP-UHFFFAOYSA-N
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Description

2-Ethyl-4-(2,2,2-trifluoroethyl)aniline is a chemical compound with the molecular formula C10H12F3N It is an aniline derivative where the aniline ring is substituted with an ethyl group at the 2-position and a trifluoroethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-(2,2,2-trifluoroethyl)aniline can be achieved through several methods. One common approach involves the reaction of 2-ethyl aniline with 2,2,2-trifluoroethylamine hydrochloride in the presence of a catalyst. The reaction is typically carried out in an aqueous solution with iron porphyrin as the catalyst. This one-pot N–H insertion reaction proceeds via cascade diazotization and N-trifluoroethylation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. The choice of catalysts and solvents, as well as reaction temperature and pressure, are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can regenerate the parent amine compound.

Scientific Research Applications

2-Ethyl-4-(2,2,2-trifluoroethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-4-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(2,2,2-Trifluoroethyl)aniline: Similar structure but lacks the ethyl group at the 2-position.

    2-Ethylaniline: Lacks the trifluoroethyl group at the 4-position.

    2,4-Diethyl aniline: Contains two ethyl groups but no trifluoroethyl group.

Uniqueness

2-Ethyl-4-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both ethyl and trifluoroethyl groups, which confer distinct chemical and physical properties. The trifluoroethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications .

Properties

CAS No.

476335-33-8

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

2-ethyl-4-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C10H12F3N/c1-2-8-5-7(3-4-9(8)14)6-10(11,12)13/h3-5H,2,6,14H2,1H3

InChI Key

AFBGWBBIHPVMEP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)CC(F)(F)F)N

Origin of Product

United States

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